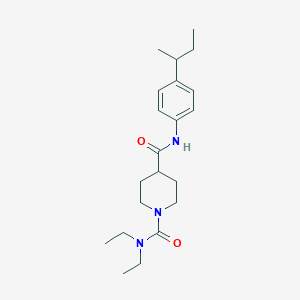
N~4~-(4-sec-butylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~4~-(4-sec-butylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide, commonly known as Suvorexant, is a novel hypnotic drug that was approved by the US Food and Drug Administration (FDA) in 2014 for the treatment of insomnia. Suvorexant acts as an antagonist of orexin receptors, which are involved in the regulation of sleep-wake cycles.
Mecanismo De Acción
Suvorexant acts as a selective antagonist of orexin receptors, which are involved in the regulation of sleep-wake cycles. Orexins are neuropeptides that are produced by a small group of neurons in the hypothalamus. They play a key role in promoting wakefulness and maintaining arousal during the day. Suvorexant blocks the binding of orexins to their receptors, thereby inhibiting the wake-promoting effects of orexins and promoting sleep.
Biochemical and Physiological Effects:
Suvorexant has been shown to increase total sleep time, reduce sleep latency, and improve sleep quality in patients with insomnia. In addition, Suvorexant has also been shown to improve cognitive performance and reduce daytime sleepiness in patients with narcolepsy. However, Suvorexant may cause some adverse effects, such as dizziness, somnolence, and headache.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Suvorexant has several advantages for lab experiments, including its high selectivity and potency for orexin receptors, its long half-life, and its ability to cross the blood-brain barrier. However, Suvorexant may also have some limitations, such as its high cost, its potential for off-target effects, and its limited availability.
Direcciones Futuras
There are several potential future directions for research on Suvorexant. First, further studies are needed to investigate the long-term safety and efficacy of Suvorexant in the treatment of insomnia and other sleep disorders. Second, Suvorexant may have potential therapeutic applications in the treatment of other neurological disorders, such as depression, anxiety, and Alzheimer's disease. Third, the development of more selective and potent orexin receptor antagonists may lead to the discovery of new drugs for the treatment of sleep and neurological disorders. Fourth, the role of orexin receptors in the regulation of other physiological processes, such as appetite and metabolism, may provide new insights into the pathophysiology of obesity and related disorders. Fifth, the use of Suvorexant as a research tool for investigating the role of orexin receptors in various biological processes may lead to the discovery of new drug targets for the treatment of a wide range of diseases.
Métodos De Síntesis
Suvorexant is synthesized through a multistep process that involves the coupling of two key intermediates, namely, N,N-diethyl-1,4-piperidinedicarboxylic acid and 4-sec-butylphenylboronic acid. The reaction is catalyzed by a palladium catalyst and carried out under an inert atmosphere of nitrogen. The resulting product is then purified by column chromatography to obtain pure Suvorexant.
Aplicaciones Científicas De Investigación
Suvorexant has been extensively studied for its potential therapeutic applications in the treatment of various sleep disorders, including insomnia, narcolepsy, and sleep apnea. In addition, Suvorexant has also been investigated for its potential use in the treatment of other neurological disorders, such as depression, anxiety, and Alzheimer's disease.
Propiedades
IUPAC Name |
4-N-(4-butan-2-ylphenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2/c1-5-16(4)17-8-10-19(11-9-17)22-20(25)18-12-14-24(15-13-18)21(26)23(6-2)7-3/h8-11,16,18H,5-7,12-15H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWLDTLPUYUVBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(ethoxycarbonyl)-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thien-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5414338.png)
![N-[3-(allyloxy)phenyl]-2-fluorobenzamide](/img/structure/B5414340.png)

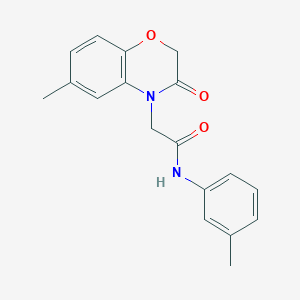
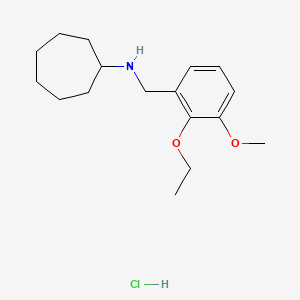
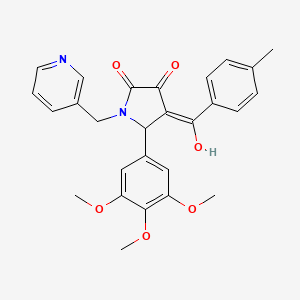
![1-(3-methoxyphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5414372.png)
![2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 4-nitrobenzoate](/img/structure/B5414393.png)
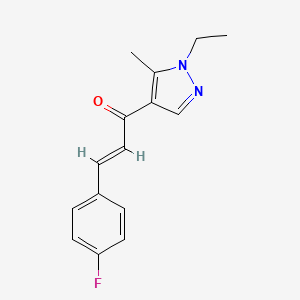
![2-{1-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B5414400.png)
![3-[5-(4-acetylphenyl)-2-furyl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5414407.png)
![4-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane](/img/structure/B5414411.png)
![2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-4-quinolinol](/img/structure/B5414428.png)
![4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5414438.png)